N~4~-(4-ethoxyphenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(4-ETHOXYPHENYL)-N6-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their potential therapeutic applications, particularly as inhibitors of protein tyrosine kinases (PTKs), which play a crucial role in various cellular activities such as growth, differentiation, and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-ETHOXYPHENYL)-N6-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazines with β-ketoesters to form pyrazoles, followed by cyclization with formamide derivatives to yield the pyrazolo[3,4-d]pyrimidine core . The reaction conditions often involve refluxing in solvents like ethanol or dimethylformamide (DMF) and the use of catalysts such as acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Green chemistry principles, such as solvent recycling and waste minimization, are also applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N4-(4-ETHOXYPHENYL)-N6-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N4-(4-ETHOXYPHENYL)-N6-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as an inhibitor of protein tyrosine kinases, making it useful in studying cell signaling pathways.
Medicine: Potential therapeutic agent for treating cancers and other diseases involving aberrant PTK activity.
Industry: Employed in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting protein tyrosine kinases (PTKs). It binds to the ATP-binding site of the kinase, preventing phosphorylation of downstream substrates. This inhibition disrupts signaling pathways involved in cell growth and proliferation, leading to anti-proliferative effects . Molecular docking studies have shown that the compound fits well within the EGFR binding site, explaining its potent inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
N4,N6-disubstituted pyrimidine-4,6-diamine derivatives: These compounds also inhibit PTKs but may have different selectivity profiles.
4-aminopyrazolo[3,4-d]pyrimidine-based inhibitors: These compounds target both IGF1R and Src kinases, offering a broader spectrum of activity.
Uniqueness
N4-(4-ETHOXYPHENYL)-N6-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific structural features that confer high selectivity and potency towards certain PTKs, particularly EGFR . This makes it a valuable candidate for targeted cancer therapies.
Properties
Molecular Formula |
C20H20N6O |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-N-(4-ethoxyphenyl)-6-N-methyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C20H20N6O/c1-3-27-16-11-9-14(10-12-16)23-18-17-13-22-26(15-7-5-4-6-8-15)19(17)25-20(21-2)24-18/h4-13H,3H2,1-2H3,(H2,21,23,24,25) |
InChI Key |
ONLNVNXUPWFWFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC)C4=CC=CC=C4 |
Origin of Product |
United States |
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